2-(2-Azido-1,1-difluoroethyl)thiophene
Description
2-(2-Azido-1,1-difluoroethyl)thiophene is a substituted thiophene derivative featuring an azido (-N₃) group and a difluoroethyl (-CF₂CH₂-) side chain attached to the thiophene ring. The azide group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the thiophene scaffold contributes to electronic tunability and bioactivity .
Properties
IUPAC Name |
2-(2-azido-1,1-difluoroethyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3S/c7-6(8,4-10-11-9)5-2-1-3-12-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGFVCPEAQSHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN=[N+]=[N-])(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Preparation
The hypervalent iodine/HF system described by Bi and coworkers enables gem-difluorination of α-vinyl azides via a 1,2-azido migratory pathway. Adapting this to thiophene systems requires synthesizing allylic azide precursors such as 2-(allylazidoethyl)thiophene. Substrate preparation involves:
Diastereoselective Fluorination
The key fluorination step employs iodosylbenzene (PhIO) and Py·HF in dichloromethane at −15°C. Computational studies reveal that the azido group coordinates with iodine(III), directing anti-1,2-fluoroiodination with ΔΔG‡ = 3.4 kcal/mol favoring the desired diastereomer. Subsequent nucleophilic attack by (HF)₂F⁻ at the C3 position completes the 1,3-difluorination, yielding 2-(2-azido-1,1-difluoroethyl)thiophene (Table 1).
Table 1: Optimization of Hypervalent Iodine-Mediated Fluorination
| Parameter | Condition | Yield (%) | dr (syn:anti) |
|---|---|---|---|
| Fluorine Source | Py·HF | 78 | 92:8 |
| Solvent | CH₂Cl₂ | 78 | 92:8 |
| Temperature (°C) | −15 | 78 | 92:8 |
| Alternative Solvent | CCl₄ | 65 | 85:15 |
Nucleophilic Substitution with 2,2-Difluoroethylamine Derivatives
Patent-Based Synthesis of 2,2-Difluoroethylamine Intermediates
A patent by CN104379564B details the preparation of 2,2-difluoroethylamine derivatives via reactions with halogenated electrophiles. For thiophene systems:
Azidation of the Amine Intermediate
Conversion of the amine to the azide is achieved via diazotransfer using triflyl azide (TfN₃) and copper(II) acetate:
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Conditions : 2-(2-amino-1,1-difluoroethyl)thiophene, TfN₃ (1.2 equiv), Cu(OAc)₂ (10 mol%), THF, 25°C, 12 h.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Functional Group Compatibility
-
Thiophene’s electron-rich π-system tolerates hypervalent iodine reagents but is susceptible to over-fluorination. Substituted thiophenes (e.g., 3-methyl) require adjusted stoichiometry (2.5 equiv PhIO).
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Tertiary amines (DIPEA) in the nucleophilic route may complicate purification due to residual basicity.
Mechanistic Insights and Stereochemical Control
Azido-Directed Fluorination
Density functional theory (DFT) calculations on model systems show that the azido group’s coordination to iodine(III) lowers the transition state energy by 10.8 kcal/mol, enforcing anti-addition geometry. This effect is absent in non-azidated analogs, underscoring the directing role of the azide.
Conformational Impact of 1,1-Difluorination
X-ray crystallography of 1,1-difluoroethyl-thiophene derivatives reveals a gauche conformation (θ = 68°) between C–F bonds, minimizing 1,3-diaxial repulsions. This contrasts with non-fluorinated analogs (θ = 112°), highlighting fluorine’s stereoelectronic influence .
Chemical Reactions Analysis
Types of Reactions
2-(2-Azido-1,1-difluoroethyl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of azides.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Azido-1,1-difluoroethyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(2-Azido-1,1-difluoroethyl)thiophene depends on its specific application. In bioconjugation, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable component in various chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1′-Azido-1′-phenyl)methylene-3-methyl-4-nitro-2,5-dihydrothiophene-1,1-dioxide (Compound 10)
- Structure : Features a dihydrothiophene-1,1-dioxide core with azido-phenyl and nitro substituents.
- Synthesis : Prepared via nucleophilic substitution using sodium azide in acetic acid, yielding 34% .
- Key Differences : The dihydrothiophene dioxide ring enhances electrophilicity compared to the planar thiophene in the target compound. The nitro group may confer oxidative reactivity absent in 2-(2-azido-1,1-difluoroethyl)thiophene.
2-(2-Azidoethyl)thiophene
- Structure : Simplest azido-thiophene derivative with a linear azidoethyl chain (C6H7N3S, MW: 153.2) .
- Applications : Serves as an intermediate for synthesizing bioactive molecules like 2-thiophenylethyl azide.
- Key Differences : Lacks the electron-withdrawing difluoroethyl group, which in the target compound could enhance stability and alter electronic properties.
2-(2-Fluorophenyl)thiophene
- Structure : Thiophene substituted with a fluorophenyl group (C10H7FS, MW: 178.23) .
- Contrast : The fluorophenyl group introduces steric bulk and lipophilicity, differing from the azido-difluoroethyl motif.
Reactivity and Functionalization
- Azide Reactivity : Both 2-(2-azidoethyl)thiophene and Compound 10 participate in azide-specific reactions (e.g., cycloadditions), but the difluoroethyl group in the target compound may modulate reaction kinetics due to inductive effects .
- Thiophene Core : Derivatives like 2-(thiophen-2-yl)acetic acid () demonstrate bioactivity via mPGES-1 inhibition, suggesting that substitution patterns on thiophene critically influence pharmacological profiles .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(2-Azido-1,1-difluoroethyl)thiophene, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the thiophene ring. A plausible route includes:
Difluoroethylation: Introduce the 1,1-difluoroethyl group via radical addition or nucleophilic substitution. For example, reacting 2-vinylthiophene with a difluoromethylating agent (e.g., ClCF₂H) under radical initiation .
Azide Incorporation: The azido group can be introduced via Staudinger-type reactions or substitution of a leaving group (e.g., bromide) with sodium azide (NaN₃) in polar aprotic solvents like DMF at 50–60°C .
Optimization Tips:
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or in situ FTIR for azide peak (~2100 cm⁻¹).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Advanced: How does the azido group impact electronic coupling in thiophene-based materials?
Methodological Answer:
The azido group (-N₃) introduces electron-withdrawing effects, altering the π-conjugation of the thiophene ring. Key assessments include:
- Cyclic Voltammetry (CV): Measure oxidation/reduction potentials to evaluate HOMO/LUMO levels. For similar azido-thiophenes, ΔE (HOMO-LUMO) reductions of 0.2–0.4 eV have been observed compared to non-azidated analogs .
- EPR Spectroscopy: Detect radical intermediates to assess electronic communication between substituents. Azides may stabilize charge-separated states in donor-acceptor systems .
- DFT Calculations: Use B3LYP/6-311++G(d,p) to model charge distribution. The azido group reduces electron density on the thiophene ring, enhancing hole-transport properties in organic semiconductors .
Basic: What spectroscopic techniques are critical for characterizing 2-(2-Azido-1,1-difluoroethyl)thiophene?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent integration and coupling. For example, the difluoroethyl group shows a triplet (J = 13.5 Hz) in ¹⁹F NMR, while the thiophene protons resonate at δ 6.8–7.2 ppm .
- 19F NMR: Confirm difluoroethyl substitution with signals at δ -94.3 (d, J = 2.9 Hz) and -133.2 ppm (m) .
- HRMS: Validate molecular weight (e.g., [M⁺] at m/z 277.0726 for C₁₂H₁₁F₄N₃S) .
- IR Spectroscopy: Detect the azide stretch at ~2100 cm⁻¹ and C-F stretches near 1100–1200 cm⁻¹ .
Advanced: How can computational methods predict optoelectronic properties of this compound?
Methodological Answer:
- DFT Studies: Use B3LYP or CAM-B3LYP with 6-311++G(d,p) basis sets to calculate:
- Bandgap (Egap): Predict semiconductor behavior (Egap < 3 eV). For azido-thiophenes, Egap ranges 1.5–2.2 eV, suitable for organic photovoltaics .
- Nonlinear Optical (NLO) Properties: Compute hyperpolarizability (β) to assess potential in NLO devices. Fluorine and azide groups enhance β values by 2–3× compared to unsubstituted thiophenes .
- TD-DFT: Simulate UV-Vis spectra and compare with experimental data (e.g., λmax in 300–400 nm range) .
Basic: What stability challenges arise with azido-containing thiophene derivatives?
Methodological Answer:
- Thermal Stability: Azides may decompose exothermically above 80°C. Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures .
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation. Monitor via periodic HPLC analysis for byproduct formation .
- Solvent Compatibility: Avoid protic solvents (e.g., H₂O, alcohols) to minimize hydrolysis. Use acetonitrile or DCM for reactions .
Advanced: How to resolve discrepancies between computational predictions and experimental data on electronic properties?
Methodological Answer:
- Multi-Method Validation: Compare DFT results (B3LYP vs. CAM-B3LYP) to assess basis set dependency .
- Experimental Cross-Check: Perform UV-Vis, CV, and EPR to validate HOMO-LUMO gaps and charge transfer efficiency. For example, if DFT underestimates Egap by 0.3 eV, recalibrate using hybrid functionals (e.g., ωB97X-D) .
- Sensitivity Analysis: Vary substituent positions in computational models to match experimental trends (e.g., azide orientation impacts conjugation length) .
Basic: What are the key safety protocols for handling azido and fluorine-containing thiophenes?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .
- Waste Disposal: Quench excess azides with aqueous NaNO₂ or PPh₃ to prevent explosive residues .
- Spill Management: Neutralize spills with damp sand or vermiculite. Avoid metal contact (e.g., spatulas) to prevent catalytic decomposition .
Advanced: What strategies enhance the solubility of 2-(2-Azido-1,1-difluoroethyl)thiophene in polar solvents?
Methodological Answer:
- Side-Chain Modification: Introduce alkyl or oligo(ethylene glycol) groups to the thiophene ring. For example, hexyl chains improve solubility in THF and chloroform (up to 50 mg/mL) .
- Co-Solvent Systems: Use DMSO:water (9:1) or acetone:ethanol (1:1) mixtures. Solubility can increase by 30–40% compared to pure solvents .
- Supramolecular Approaches: Employ host-guest chemistry with cyclodextrins to stabilize the compound in aqueous media .
Basic: How to analyze regioselectivity in reactions involving 2-(2-Azido-1,1-difluoroethyl)thiophene?
Methodological Answer:
- Kinetic Studies: Use in situ NMR to monitor reaction progress. For example, azide substitution at the β-position of thiophene proceeds 2× faster than α-position due to steric effects .
- Isotopic Labeling: Introduce deuterium at specific positions to track substituent migration via MS/MS fragmentation patterns .
- Computational Modeling: Calculate activation energies (ΔG‡) for competing pathways using Gaussian or ORCA software .
Advanced: What role does 2-(2-Azido-1,1-difluoroethyl)thiophene play in click chemistry for bioconjugation?
Methodological Answer:
- CuAAC Reactions: React with terminal alkynes (e.g., propargyl-modified biomolecules) to form triazole-linked conjugates. Optimize with CuSO₄/sodium ascorbate in t-BuOH:H₂O (1:1) at 25°C .
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Use dibenzocyclooctyne (DBCO) derivatives for metal-free conjugation. Reaction efficiency (k₂ ~ 0.1–1.0 M⁻¹s⁻¹) depends on solvent polarity .
- In Vivo Applications: Track biodistribution via fluorescence labeling (e.g., BODIPY-alkyne probes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
